N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide
CAS No.: 1020055-80-4
Cat. No.: VC2984465
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020055-80-4 |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | N-(4-aminophenyl)-4-(2-methoxyethoxy)benzamide |
| Standard InChI | InChI=1S/C16H18N2O3/c1-20-10-11-21-15-8-2-12(3-9-15)16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11,17H2,1H3,(H,18,19) |
| Standard InChI Key | OWDSTPBCXMBKTE-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |
| Canonical SMILES | COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Basic Properties
Structural Identification
N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide belongs to the benzamide family of organic compounds, characterized by its distinctive structure that includes an aminophenyl group and a methoxyethoxy side chain. These structural features are fundamental to its chemical behavior and potential biological interactions. The compound is officially identified by its CAS number 1020055-80-4 and has a molecular formula of C16H18N2O3 with a molecular weight of 286.33 g/mol.
Physicochemical Characteristics
Table 1: Key Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1020055-80-4 |
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| Chemical Family | Benzamide derivatives |
| Key Functional Groups | Aminophenyl, methoxyethoxy, amide bond |
Synthesis Methodology
Synthetic Routes
The synthesis of N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide typically follows a specific reaction pathway involving a coupling reaction between 4-aminobenzoic acid and 2-(2-methoxyethoxy)aniline. This reaction is facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide, which activates the carboxylic acid group for nucleophilic attack by the amine. The reaction is often enhanced by the presence of a catalyst like 4-dimethylaminopyridine, which increases reaction efficiency and yield.
The coupling reaction typically employs dichloromethane as the solvent medium and is usually conducted at room temperature to maintain reaction control and minimize side product formation. This synthetic approach allows for the selective formation of the amide bond while preserving the integrity of other functional groups present in the starting materials.
Industrial Synthesis Considerations
From an industrial perspective, the synthesis of N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide can be optimized through continuous flow synthesis methods. This approach offers several advantages over traditional batch processes, including enhanced scalability, improved reaction control, and greater efficiency. Continuous flow systems allow for better heat transfer, more precise reaction time control, and often result in higher product purity due to the consistent reaction conditions maintained throughout the process.
Table 2: Synthesis Parameters and Conditions
| Parameter | Details |
|---|---|
| Key Starting Materials | 4-aminobenzoic acid and 2-(2-methoxyethoxy)aniline |
| Coupling Agent | N,N'-dicyclohexylcarbodiimide |
| Catalyst | 4-dimethylaminopyridine |
| Reaction Solvent | Dichloromethane |
| Reaction Temperature | Room temperature |
| Industrial Scale Method | Continuous flow synthesis |
Biological Activities and Mechanisms
Enzyme Inhibition Properties
Of particular interest is the compound's potential ability to inhibit DNA methyltransferases, which are enzymes involved in epigenetic regulation through DNA methylation. Compounds with similar structural features have demonstrated inhibitory effects on these enzymes, which play crucial roles in gene regulation and cancer progression. The inhibition of DNA methyltransferases can lead to the reactivation of silenced tumor suppressor genes, making such compounds potential candidates for cancer therapy research.
The specific structural elements of N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide, including its aromatic rings and various functional groups, may contribute to its binding affinity for these enzymatic targets. The aminophenyl group could serve as a hydrogen bond donor, while the methoxyethoxy chain may provide flexibility and additional binding interactions within enzyme active sites.
Research Applications
Medicinal Chemistry Significance
N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide has garnered attention in medicinal chemistry research due to its unique structure and potential biological activities. Its scaffold provides opportunities for further structural modifications to optimize activity, selectivity, and pharmacokinetic properties. The presence of multiple functional groups allows for targeted modifications that can enhance binding to specific biological targets or improve drug-like properties.
Comparative Analysis
Related Compounds
To better understand the properties and potential applications of N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide, it is valuable to compare it with structurally related compounds. Several benzamide derivatives share structural similarities but differ in key substituents or arrangement, leading to potentially different biological activities and applications.
Table 3: Comparison with Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide | C16H18N2O3 | 286.33 g/mol | 1020055-80-4 |
| N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide | C16H17ClN2O3 | 320.77 g/mol | 1020056-04-5 |
| 4-Amino-3-(2-methoxyethoxy)-benzamide | C10H14N2O3 | 210.23 g/mol | 1342582-85-7 |
Structure-Activity Relationships
The structural differences between these compounds, such as the positioning of functional groups and the presence of additional substituents, can significantly affect their biological activities. For instance, the chlorine substituent in N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide may alter its lipophilicity and binding profile compared to N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide. Similarly, the simpler structure of 4-Amino-3-(2-methoxyethoxy)-benzamide might result in different pharmacokinetic properties and target interactions.
Understanding these structure-activity relationships is crucial for the rational design of benzamide derivatives with optimized properties for specific applications. By systematically analyzing the effects of structural modifications on biological activity, researchers can develop more effective compounds for pharmaceutical applications.
Future Research Directions
Structural Optimization
Future research on N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide could focus on structural optimization to enhance its biological activity and pharmacokinetic properties. This might involve modifications to the aminophenyl group, alterations to the methoxyethoxy chain length or substituents, or changes to the central amide bond. Such systematic modifications could lead to derivatives with improved potency, selectivity, or drug-like characteristics.
Expanded Biological Evaluation
More comprehensive biological evaluation of N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide is warranted to fully understand its potential applications. This should include detailed mechanistic studies to confirm its interaction with DNA methyltransferases and identify other potential targets. Additionally, testing against various cancer cell lines could provide insights into its anticancer potential and guide further development efforts.
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